3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, along with a carboxylic acid functional group. This compound is notable for its potential applications in medicinal chemistry, material science, and industrial chemistry. Its unique structure allows for various chemical modifications, leading to diverse functionalities and biological activities.
3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid is classified as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. This particular compound is part of a larger family of oxadiazoles that have been extensively studied for their therapeutic potentials .
The synthesis of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. A common method includes the reaction of m-tolyl hydroxamic acid with appropriate carboxylic acids under acidic or basic conditions to facilitate the formation of the oxadiazole ring.
One efficient synthesis route involves using ethyl chloroformate as a reagent to generate mixed anhydrides from carboxylic acids. This method allows for high yields of the desired oxadiazole product while minimizing by-products . The reaction conditions often include refluxing the reaction mixture in an organic solvent such as dichloromethane or toluene.
The molecular structure of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid features a five-membered oxadiazole ring with a carboxylic acid group at the 5-position and a m-tolyl group at the 3-position. The structural formula can be represented as follows:
Key structural data includes:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are typically employed to confirm the structure of synthesized compounds.
3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions due to its functional groups. Notable reactions include:
The reactivity of this compound is influenced by the electron-withdrawing nature of the oxadiazole ring and the electron-donating characteristics of the m-tolyl group. The presence of both functional groups allows for selective reactions under controlled conditions.
The mechanism of action for compounds containing oxadiazole rings often involves interaction with biological targets through hydrogen bonding and π-stacking interactions. These interactions can lead to inhibition of specific enzymes or receptors.
Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant biological activities such as antimicrobial and anti-inflammatory effects. The exact mechanism may vary depending on the specific target proteins involved in these pathways .
3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid is typically a solid at room temperature. Its melting point and solubility characteristics are crucial for its application in various fields.
Key chemical properties include:
Relevant analyses include thermal stability assessments and solubility tests in different solvents to determine suitability for specific applications.
3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has several potential applications:
Research continues into expanding its applications across various scientific disciplines due to its versatile structure and reactivity .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangement properties sparked scientific interest [1] [4]. The 1960s marked a pivotal milestone with the introduction of oxolamine, the first commercial 1,2,4-oxadiazole-containing drug approved as a cough suppressant [1]. This breakthrough demonstrated the scaffold’s biological relevance and stimulated further pharmaceutical exploration. Over the past six decades, numerous 1,2,4-oxadiazole-based drugs have reached the market, spanning diverse therapeutic areas: prenoxdiazine (respiratory disorders), fasiplon (anxiolytic), pleconaril (antiviral), ataluren (genetic disorder therapy), and ozanimod (immunomodulation) [1] [8]. The discovery of phidianidines A and B in 2011—naturally occurring 1,2,4-oxadiazoles from marine mollusks with cytotoxic activity—further highlighted the scaffold’s biological significance and evolutionary optimization for bioactivity [1].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Compound | Year | Therapeutic Indication | Significance |
---|---|---|---|
Oxolamine | 1960s | Cough suppression | First commercial drug containing 1,2,4-oxadiazole |
Prenoxdiazine | 1970s | Antitussive | Optimized respiratory therapeutic |
Pleconaril | 2000s | Antiviral | Broad-spectrum enterovirus inhibitor |
Ataluren | 2010s | Duchenne muscular dystrophy | Nonsense mutation readthrough therapy |
Phidianidine B | 2011 | Cytotoxic/kinase modulation | First natural 1,2,4-oxadiazole marine metabolite |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing critical limitations of these conventional groups while preserving their hydrogen-bonding capabilities [1] [9]. This bioisosteric replacement confers three key advantages:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazoles vs. Conventional Functional Groups
Property | Amide/Esters | 1,2,4-Oxadiazoles | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low (enzyme-sensitive) | High (resistant to esterases) | Extended half-life, reduced dosing frequency |
Dipole Moment | 3.5–4.0 D | 4.2–4.8 D | Enhanced target binding specificity |
Hydrogen-Bond Capacity | Donor/acceptor | Acceptor only | Reduced off-target interactions |
Metabolic Oxidation | Low susceptibility | Moderate susceptibility | Tunable clearance pathways |
The m-tolyl group (3-methylphenyl) represents a strategically optimized aryl substituent for the 1,2,4-oxadiazole C3 position, conferring distinct pharmacological advantages over unsubstituted phenyl or ortho/para-methyl analogs. Key structure-activity relationship (SAR) insights include:
Table 3: SAR of m-Tolyl-1,2,4-oxadiazole-5-carboxylic Acid Derivatives
R Group | Synthetic Yield (%) | Antibacterial EC₅₀ (μg/mL) [Xoo] | Anticancer IC₅₀ (μM) [A549] | Key Observations |
---|---|---|---|---|
Phenyl | 75 | 46.21 | 12.4 | Baseline activity |
o-Tolyl | 68 | 52.87 | 9.8 | Reduced potency (steric clash) |
m-Tolyl | 82 | 19.44 | 0.11 | Optimal bioactivity; enhanced metabolic stability |
p-Tolyl | 79 | 38.92 | 7.6 | Moderate improvement over phenyl |
3-CF₃ | 71 | 24.14 | 0.24 | High potency but reduced solubility |
Recent drug design campaigns exploit these advantages: Hybridization of m-tolyl-1,2,4-oxadiazoles with flavone cores yielded neuroprotective agents (e.g., Flo8) that suppress neuroinflammation in Parkinson’s models by inhibiting NF-κB signaling [5]. Similarly, conjugating the carboxylic acid moiety to quinazolinone scaffolds produced dual EGFR/BRAFV600E inhibitors with sub-micromolar cytotoxicity against lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines [3] . The carboxylic acid at C5 enables versatile prodrug strategies and salt formation, addressing formulation challenges associated with the parent heterocycle.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1